

# how to prepare A-65186 stock solution for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A-65186

Cat. No.: B1664236

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## Application Notes and Protocols for A-65186

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**A-65186** is a potent and selective antagonist of the Cholecystokinin A (CCK-A) receptor, also known as CCK1 receptor.<sup>[1][2]</sup> It is a valuable tool for investigating the physiological and pathological roles of the CCK-A receptor signaling pathway in various biological systems. These application notes provide detailed protocols for the preparation of **A-65186** stock solutions for in vitro and in vivo experiments, along with a summary of its chemical properties and a diagram of the CCK-A receptor signaling pathway.

### Chemical Properties and Storage

A summary of the key chemical and physical properties of **A-65186** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>35</sub> N <sub>3</sub> O <sub>4</sub>	[3]
Molecular Weight	441.56 g/mol	[3]
CAS Number	119295-94-2	[3]
Appearance	White to off-white solid	[4]
Storage (Powder)	-20°C for up to 3 years	[5]
Storage (in Solvent)	-80°C for up to 1 year	[1]

## Preparation of A-65186 Stock Solution

The following protocols detail the preparation of **A-65186** stock solutions for both in vitro and in vivo applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **A-65186**.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Materials

- **A-65186** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

## Protocol for 10 mM Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common concentration for cell-based assays.

- Calculate the required mass of **A-65186**:
  - To prepare 1 mL of a 10 mM stock solution, you will need 4.4156 mg of **A-65186** (Molecular Weight = 441.56 g/mol ).
  - Use the formula:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (mL)} / 1000$ .
- Weighing **A-65186**:
  - Carefully weigh the calculated amount of **A-65186** powder in a sterile microcentrifuge tube.
- Dissolving in DMSO:
  - Add the appropriate volume of anhydrous DMSO to the tube containing the **A-65186** powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
  - Vortex the solution thoroughly for several minutes to ensure complete dissolution.
  - If the compound does not dissolve completely, brief sonication in a water bath may be helpful.[\[9\]](#)
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[8\]](#)
  - Store the aliquots at -80°C for long-term storage (up to 1 year).[\[1\]](#)

## Protocol for Formulation for In Vivo Experiments

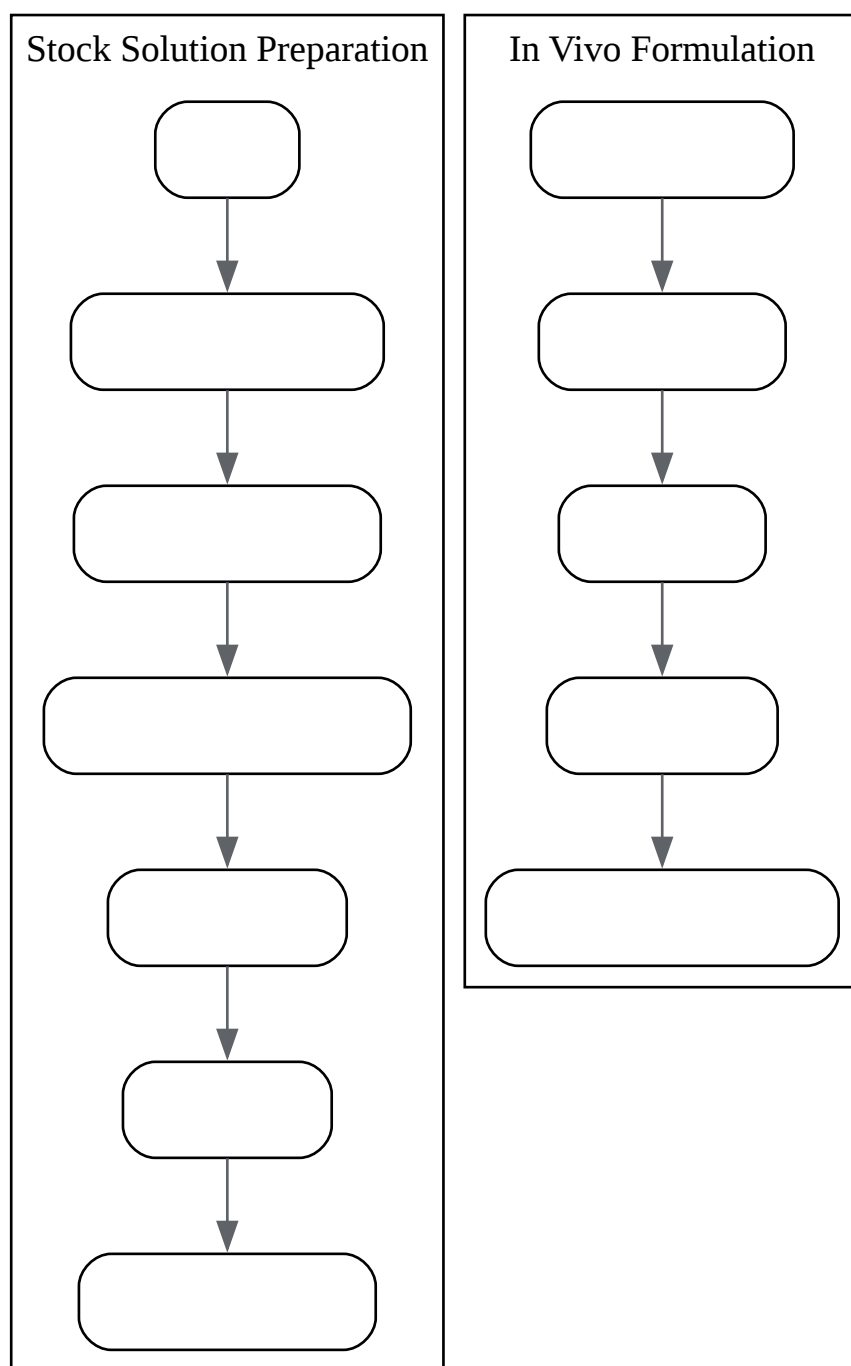
For in vivo studies, the DMSO stock solution is typically diluted in a vehicle suitable for administration to animals. The final concentration of DMSO should be minimized to avoid toxicity.[\[8\]](#) A common formulation involves a co-solvent system.[\[10\]](#)

- Prepare a concentrated stock solution in DMSO:

- Prepare a high-concentration stock solution of **A-65186** in DMSO (e.g., 40 mg/mL) as described in the in vitro protocol.[\[10\]](#)
- Prepare the in vivo formulation:
  - A typical vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[\[10\]](#)
  - To prepare the final formulation, first mix the required volume of the **A-65186** DMSO stock solution with PEG300.
  - Next, add Tween 80 and mix well.
  - Finally, add the saline or PBS to reach the final desired volume and concentration. Ensure the solution is clear and homogenous.

## Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing an **A-65186** stock solution.



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Caption: Workflow for **A-65186** stock solution and in vivo formulation.

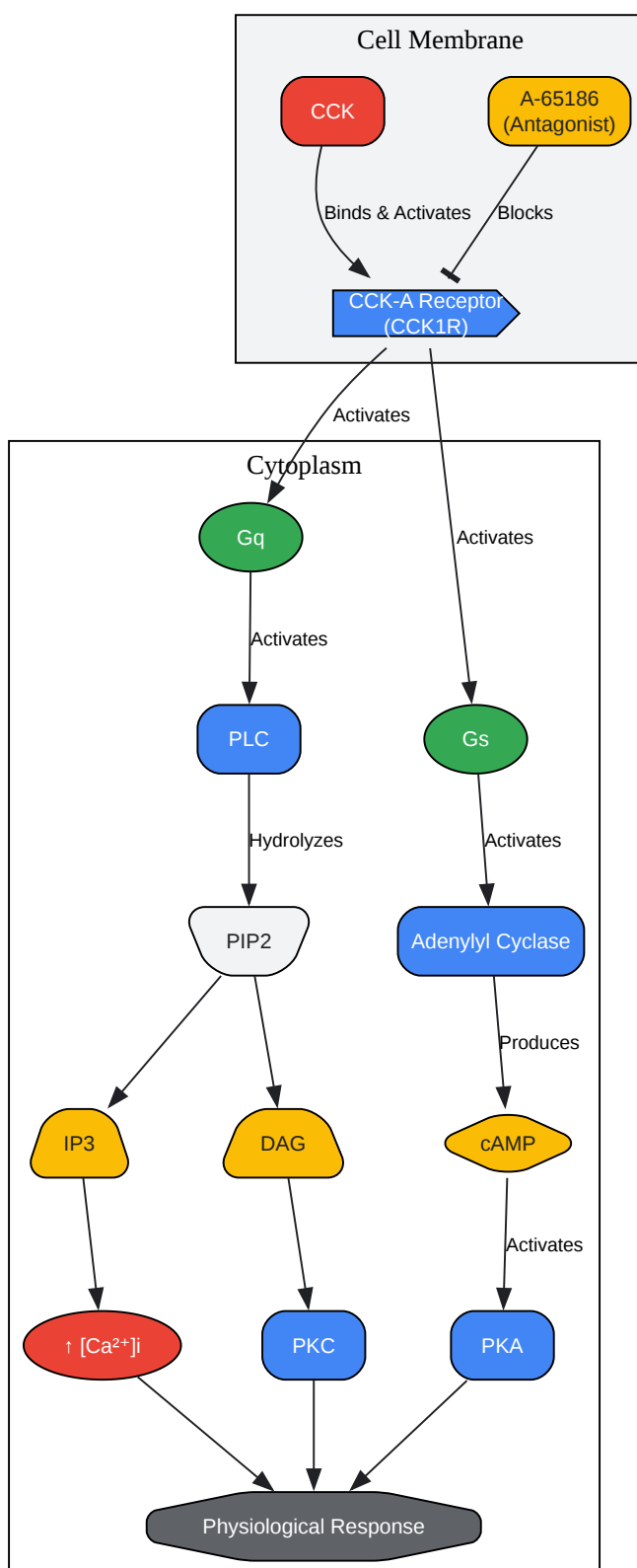
## CCK-A Receptor Signaling Pathway

**A-65186** exerts its effects by blocking the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor activates downstream signaling cascades. The primary signaling pathways involve the activation of Gq and Gs proteins.[\[4\]](#)[\[11\]](#)[\[12\]](#)

- **Gq Pathway:** Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[\[2\]](#)[\[4\]](#) IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC).[\[2\]](#)
- **Gs Pathway:** The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates protein kinase A (PKA).[\[4\]](#)[\[11\]](#)

These signaling events ultimately lead to various physiological responses, including pancreatic enzyme secretion and gallbladder contraction.[\[3\]](#)

The diagram below provides a simplified overview of the CCK-A receptor signaling pathway.



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Caption: CCK-A receptor signaling pathway and the inhibitory action of **A-65186**.

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